
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the acetaldehyde group. The reaction conditions typically involve the use of reducing agents or other specific reagents to achieve the desired transformation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chloro group.
科学的研究の応用
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde exerts its effects involves interactions with specific molecular targets. The presence of the chloro and methoxy groups can influence its reactivity and binding properties. The aldehyde group is also reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations.
類似化合物との比較
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-Chloro-3,4-dimethoxyphenethylamine: Contains an amine group instead of an aldehyde.
2-Chloro-3,4-dimethoxyphenylacetic acid: Features a carboxylic acid group in place of the aldehyde.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both chloro and methoxy groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,6H,5H2,1-2H3 |
InChIキー |
WBYAMMDVRZRIJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CC=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


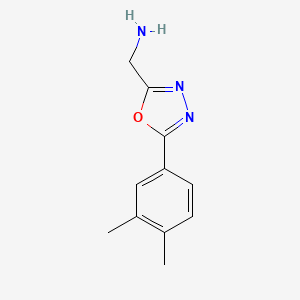
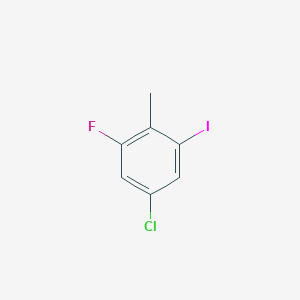
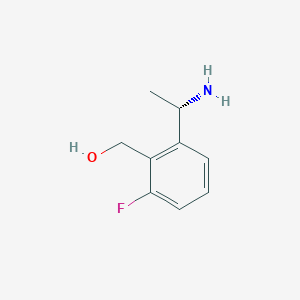
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
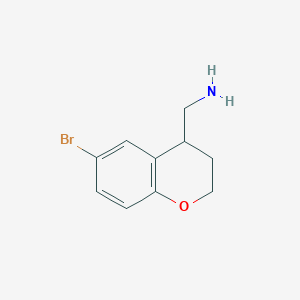
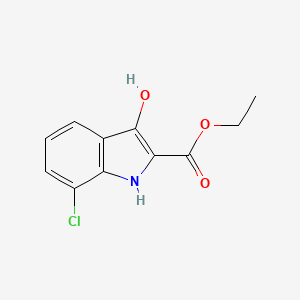

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
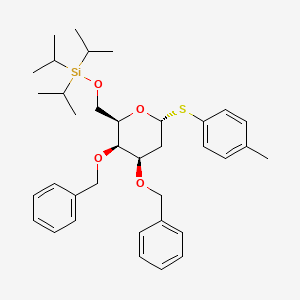
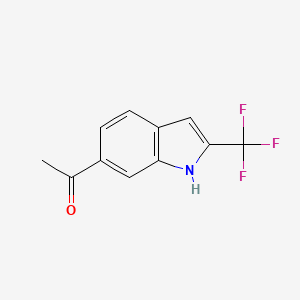
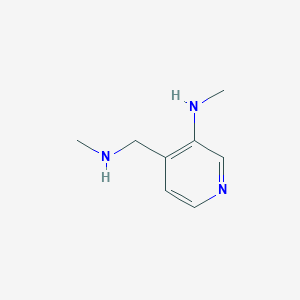
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
